prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 683779-04-6
VCID: VC7123162
InChI: InChI=1S/C18H15Cl2N3O4/c1-3-6-27-17(25)12-8(2)21-15-14(16(24)23-18(26)22-15)13(12)9-4-5-10(19)11(20)7-9/h3-5,7,13H,1,6H2,2H3,(H3,21,22,23,24,26)
SMILES: CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC=C
Molecular Formula: C18H15Cl2N3O4
Molecular Weight: 408.24

prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate

CAS No.: 683779-04-6

Cat. No.: VC7123162

Molecular Formula: C18H15Cl2N3O4

Molecular Weight: 408.24

* For research use only. Not for human or veterinary use.

prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate - 683779-04-6

Specification

CAS No. 683779-04-6
Molecular Formula C18H15Cl2N3O4
Molecular Weight 408.24
IUPAC Name prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C18H15Cl2N3O4/c1-3-6-27-17(25)12-8(2)21-15-14(16(24)23-18(26)22-15)13(12)9-4-5-10(19)11(20)7-9/h3-5,7,13H,1,6H2,2H3,(H3,21,22,23,24,26)
Standard InChI Key AHDWBTMQVXXUBO-UHFFFAOYSA-N
SMILES CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC=C

Introduction

Prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the category of pyrido[2,3-d]pyrimidines. These heterocyclic compounds are characterized by the presence of nitrogen atoms in their rings and are of significant interest in medicinal chemistry due to their potential biological activities.

Synthesis and Chemical Reactions

The synthesis of prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves several key steps, including the formation of the pyrido[2,3-d]pyrimidine core and the attachment of the dichlorophenyl and prop-2-enyl carboxylate groups. This process may require specific reaction conditions, such as controlled temperature and pH levels, to optimize yield and purity.

Synthesis Steps

  • Formation of the Pyrido[2,3-d]pyrimidine Core: This involves the condensation of appropriate starting materials to form the heterocyclic ring system.

  • Attachment of the Dichlorophenyl Group: This step typically involves a substitution reaction where the dichlorophenyl moiety is attached to the pyrido[2,3-d]pyrimidine core.

  • Attachment of the Prop-2-enyl Carboxylate Moiety: This involves an esterification reaction where the prop-2-enyl group is attached to the carboxylate functionality.

Biological Activity and Applications

While specific biological activity data for prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate is limited, compounds within the pyrido[2,3-d]pyrimidine class have shown potential in medicinal chemistry, particularly in studies related to enzyme interactions and drug development. The structural features of this compound suggest it could interact with biological targets, although experimental studies are needed to elucidate specific pathways and quantify effects on cellular processes.

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